Nonadecylbenzene
CAS No.: 70356-32-0
Cat. No.: VC13336087
Molecular Formula: C25H44
Molecular Weight: 344.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70356-32-0 |
|---|---|
| Molecular Formula | C25H44 |
| Molecular Weight | 344.6 g/mol |
| IUPAC Name | nonadecylbenzene |
| Standard InChI | InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 |
| Standard InChI Key | SHWJJBRTHGGZBE-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Nonadecylbenzene (CAS 29136-19-4) is systematically named 1-phenylnonadecane. Its molecular structure comprises a linear nonadecyl chain (-C₁₉H₃₉) attached to a benzene ring. Key identifiers include:
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Molecular Formula: C₂₅H₄₄
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SMILES: CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1
The compound's amphiphilic nature arises from its aromatic head and aliphatic tail, enabling applications in surfactant formulations.
Synthesis and Production
Industrial synthesis typically involves Friedel-Crafts alkylation, where benzene reacts with nonadecyl halides in the presence of Lewis acids like AlCl₃. Alternative routes include catalytic dehydrogenation of n-paraffins or alkylation using olefins . Purification methods such as fractional distillation ensure high yields (>95%) for specialty applications .
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 298.1–302.7 K (25–29.6°C) | |
| Enthalpy of Vaporization | 103.6 kJ/mol (at 446 K) | |
| Predicted CCS (Ų) | 196.7 ([M+H]⁺), 207.4 ([M+Na]⁺) |
Nonadecylbenzene is insoluble in water but miscible with hydrocarbons and chlorinated solvents. Its log Kow (octanol-water partition coefficient) is estimated at ~8.5, indicating high hydrophobicity .
Spectral Features
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IR: Strong C-H stretches (2,850–2,950 cm⁻¹), aromatic C=C (1,600 cm⁻¹) .
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NMR: ¹H signals at δ 0.86 (terminal CH₃), 1.25 (methylene chain), 7.18–7.29 (aromatic protons) .
Industrial and Scientific Applications
Antirelaxation Coatings in Atomic Vapor Cells
Nonadecylbenzene forms durable coatings on alkali-vapor cell walls, reducing spin relaxation rates in Rb and Cs atoms. Studies show transverse relaxation times (T₂) decrease with temperature (294–340 K), outperforming alkane-based coatings .
Surfactant and Solvent Formulations
Its amphiphilic structure enables use in:
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Detergents (emulsification of oils)
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Polymer stabilizers (prevents phase separation)
Environmental and Analytical Chemistry
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Pollutant Modeling: Used to study hydrophobic organic compound (HOC) transport in soils.
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PM₂.₅ Analysis: Detected in Beijing winter aerosols, contributing to organic carbon fractions .
Environmental Impact and Toxicology
Ecotoxicological Profile
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Biodegradation: Slow aerobic degradation (half-life >60 days) due to chain length .
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Bioaccumulation: High potential in aquatic organisms (BCF >1,000) .
Comparative Analysis with Related Alkylbenzenes
| Compound | Molecular Formula | Melting Point (°C) | Log Kow | Key Applications |
|---|---|---|---|---|
| Dodecylbenzene | C₁₈H₃₀ | -7 | 6.8 | Detergent precursor |
| Hexadecylbenzene | C₂₂H₄₆ | 18 | 7.9 | Lubricant additives |
| Nonadecylbenzene | C₂₅H₄₄ | 25–29.6 | 8.5 | Antirelaxation coatings |
Nonadecylbenzene’s extended alkyl chain enhances thermal stability compared to shorter homologs, making it ideal for high-temperature applications .
Future Research Directions
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